N-(10-Carboxydecanyl)maleamideic Acid

Description

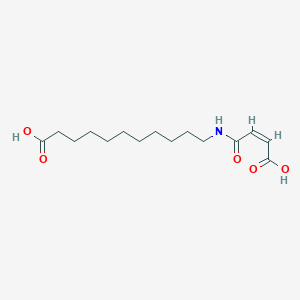

Structure

3D Structure

Properties

IUPAC Name |

11-[[(Z)-3-carboxyprop-2-enoyl]amino]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c17-13(10-11-15(20)21)16-12-8-6-4-2-1-3-5-7-9-14(18)19/h10-11H,1-9,12H2,(H,16,17)(H,18,19)(H,20,21)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFCDQINXWHUEN-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCNC(=O)C=CC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCCNC(=O)/C=C\C(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(10-Carboxydecanyl)maleamideic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(10-Carboxydecanyl)maleamideic acid stands as a significant bifunctional molecule, uniquely possessing both a terminal carboxylic acid and a reactive maleamic acid moiety. This dual functionality paves the way for its application as a versatile linker and building block in the fields of bioconjugation, polymer chemistry, and drug delivery. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and an insightful discussion of its potential applications, grounded in the established chemistry of maleamic acids and long-chain carboxylic acids.

Molecular Overview

N-(10-Carboxydecanyl)maleamideic acid (CAS No. 57079-16-0) is a C15 organic compound featuring a long aliphatic chain that imparts hydrophobicity, a terminal carboxylic acid for various conjugation chemistries, and a maleamic acid group that offers unique reactivity, including pH-sensitive hydrolysis and the potential for cyclization to a maleimide.[1][]

Table 1: Core Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 11-[[(Z)-3-carboxyprop-2-enoyl]amino]undecanoic acid[] |

| CAS Number | 57079-16-0[1] |

| Molecular Formula | C₁₅H₂₅NO₅[] |

| Molecular Weight | 315.36 g/mol |

| Canonical SMILES | C(CCCCCNC(=O)C=CC(=O)O)CCCCC(=O)O[] |

| InChI Key | RSFCDQINXWHUEN-KHPPLWFESA-N[] |

Synthesis of N-(10-Carboxydecanyl)maleamideic Acid

The primary route for the synthesis of N-(10-Carboxydecanyl)maleamideic acid is the nucleophilic ring-opening of maleic anhydride by the primary amine of 11-aminoundecanoic acid. This reaction is a classic example of acylation and is typically carried out under mild conditions.

Reaction Mechanism

The synthesis proceeds via the attack of the lone pair of electrons on the nitrogen atom of 11-aminoundecanoic acid on one of the carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to open the anhydride ring, yielding the maleamic acid product.

Caption: Synthesis of N-(10-Carboxydecanyl)maleamideic Acid.

Experimental Protocol

Materials:

-

11-aminoundecanoic acid

-

Maleic anhydride

-

Anhydrous solvent (e.g., Dioxane, Acetic Acid, or Tetrahydrofuran)[4][5]

Procedure:

-

Dissolve 11-aminoundecanoic acid in the chosen anhydrous solvent. The long alkyl chain may necessitate gentle heating to achieve complete dissolution.

-

In a separate flask, dissolve an equimolar amount of maleic anhydride in the same solvent.

-

Slowly add the maleic anhydride solution to the 11-aminoundecanoic acid solution with constant stirring at a controlled temperature, typically between 0-25°C to manage the exothermic reaction.[4]

-

Continue stirring the reaction mixture for a period of 2 to 24 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution, or the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of maleic anhydride to maleic acid, which would compete with the desired reaction.[6]

-

Controlled Temperature: The reaction is often initiated at a low temperature to control the exothermicity and prevent side reactions.

-

Equimolar Reactants: Using a 1:1 molar ratio of reactants ensures the formation of the desired maleamic acid without an excess of either starting material, which would complicate purification.

Physicochemical Properties

Specific experimental data for N-(10-Carboxydecanyl)maleamideic acid is limited. However, its properties can be inferred from its structure and the known characteristics of long-chain carboxylic acids and maleamic acids.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Based on the appearance of similar long-chain carboxylic acids and maleamic acids.[] |

| Melting Point | Expected to be a solid with a defined melting point, likely above 100°C. | The long alkyl chain and hydrogen bonding capabilities of the carboxylic acid and amide groups contribute to a stable crystalline lattice. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | The long hydrophobic decanyl chain will limit water solubility, while the polar carboxylic acid and amide groups will allow for dissolution in polar organic solvents.[7][8][9] |

| pKa | Two pKa values are expected: one for the terminal carboxylic acid (around 4-5) and one for the maleamic acid carboxyl group (around 3-4). | The pKa of long-chain carboxylic acids is typically in the range of 4-5. The maleamic acid carboxyl group is expected to be more acidic due to the electron-withdrawing effect of the adjacent amide and double bond. |

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy:

-

O-H stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹.[10]

-

C=O stretch (Carboxylic Acid and Amide): Strong absorptions around 1700-1730 cm⁻¹ (acid) and 1640-1680 cm⁻¹ (amide I band).[5]

-

N-H stretch (Amide): A peak around 3300 cm⁻¹.

-

C-H stretch (Alkyl Chain): Sharp peaks around 2850-2960 cm⁻¹.

¹H NMR Spectroscopy:

-

Carboxylic Acid Protons: Two broad singlets, one for each -COOH group, expected to be downfield (>10 ppm).[10]

-

Olefinic Protons (-CH=CH-): Two doublets in the range of 6.0-6.5 ppm.

-

Alkyl Chain Protons: A complex series of multiplets between 1.2-3.5 ppm. The protons alpha to the nitrogen and the terminal carboxylic acid will be the most downfield within this range.[11][12][13]

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Resonances for the two carboxylic acid carbons and the amide carbonyl carbon are expected in the 165-180 ppm region.[10]

-

Olefinic Carbons: Peaks for the C=C double bond carbons will appear around 130-140 ppm.

-

Alkyl Chain Carbons: A series of peaks in the aliphatic region (20-40 ppm).

Chemical Reactivity and Stability

The reactivity of N-(10-Carboxydecanyl)maleamideic acid is dictated by its three key functional components: the terminal carboxylic acid, the maleamic acid moiety, and the long alkyl chain.

Reactivity of the Carboxylic Acid Groups

Both the terminal and the maleamic acid carboxyl groups can undergo standard carboxylic acid reactions, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amide Bond Formation: Coupling with primary or secondary amines using activating agents like carbodiimides (e.g., EDC).[14][15] This is a cornerstone for its use in bioconjugation.

Reactivity of the Maleamic Acid Moiety

The maleamic acid group exhibits unique reactivity:

-

pH-Dependent Hydrolysis: Maleamic acids are known to be labile under acidic conditions, hydrolyzing back to the parent amine (11-aminoundecanoic acid) and maleic anhydride.[16][17] This property is of significant interest for designing acid-cleavable linkers in drug delivery systems.[18]

-

Cyclization to Maleimide: Under dehydrating conditions (e.g., acetic anhydride and sodium acetate), the maleamic acid can undergo intramolecular cyclization to form the corresponding N-(10-Carboxydecanyl)maleimide. The maleimide group is a highly reactive Michael acceptor, readily forming stable thioether bonds with thiols, a common strategy in bioconjugation.[]

-

Reversible Transamidation: Maleamic acids can participate in reversible transamidation reactions under mild conditions, allowing for dynamic covalent chemistry applications.[1]

Caption: Key reactions of the maleamic acid moiety.

Potential Applications

The bifunctional nature of N-(10-Carboxydecanyl)maleamideic acid makes it a valuable tool for researchers and drug development professionals.

Bioconjugation and Drug Delivery

-

As a Linker: The terminal carboxylic acid can be conjugated to a targeting moiety (e.g., an antibody or peptide), while the maleamic acid can be used to attach a therapeutic agent.[19] The pH-sensitive nature of the maleamic acid linkage offers a mechanism for drug release in the acidic environment of endosomes or lysosomes.[17][18]

-

Precursor to Maleimide Linkers: Following cyclization to the maleimide, the molecule can be used in thiol-maleimide conjugation, one of the most common methods for attaching drugs or labels to proteins and antibodies.[]

Polymer and Materials Science

-

Monomer for Functional Polymers: The molecule can be polymerized through either its carboxylic acid or maleamic acid functionalities to create polymers with pendant reactive groups. The long alkyl chain can influence the polymer's physical properties, such as its hydrophobicity and self-assembly behavior.[4][6][20][21]

-

Surface Modification: The carboxylic acid can be used to anchor the molecule to surfaces, while the maleamic acid group can be used for subsequent functionalization.

Conclusion

N-(10-Carboxydecanyl)maleamideic acid is a molecule with significant potential, stemming from its well-defined bifunctional architecture. While specific experimental data is not extensively published, its chemical behavior can be reliably predicted based on the established chemistry of its constituent functional groups. Its synthesis is straightforward, and its dual reactivity opens up a wide range of applications in bioconjugation, drug delivery, and materials science. As the demand for sophisticated molecular tools in these fields continues to grow, N-(10-Carboxydecanyl)maleamideic acid is poised to be a valuable asset for innovation.

References

-

Stability of the maleamic acid conjugates with C-2 and aryl linkers... - ResearchGate. (n.d.). Retrieved from [Link]

-

A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - PubMed. (2017). Retrieved from [Link]

-

Poly(styrene-co-maleamic acid)-based monoamide covalent adaptable networks. (2025). Retrieved from [Link]

-

Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation - NIH. (n.d.). Retrieved from [Link]

-

Poly(styrene-co-maleamic acid)-based monoamide covalent adaptable networks - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved from [Link]

- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents. (n.d.).

-

SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - NIH. (n.d.). Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. (2025). Retrieved from [Link]

-

U.S. National Patent Classifications Used by CAS - CAS.org. (n.d.). Retrieved from [Link]

-

Synthesis of water-soluble maleamic acid polymer functionalized with aldehyde groups for paper sizing - ResearchGate. (2025). Retrieved from [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. (2021). Retrieved from [Link]

-

How Does Long Chain Branching Affect Polymer Properties? - Chemistry For Everyone. (2025). Retrieved from [Link]

-

Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - MDPI. (n.d.). Retrieved from [Link]

-

The Effect of α-Olefin–Maleic Anhydride Copolymer on the Rheological and Crystalline Properties and Microcellular Foaming Behavior of Polyamide 6 - PMC - NIH. (2023). Retrieved from [Link]

-

Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. (2022). Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025). Retrieved from [Link]

-

Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PubMed Central. (n.d.). Retrieved from [Link]

-

Solubility of decanedioic acid in binary solvent mixtures | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] - YouTube. (2021). Retrieved from [Link]

-

Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K - ResearchGate. (n.d.). Retrieved from [Link]

-

MCAT Crash Course | Spectroscopy: IR Peaks & H-NMR - YouTube. (2023). Retrieved from [Link]

Sources

- 1. N-(10-CARBOXYDECANYL)MALEAMIDEIC ACID | 57079-16-0 [amp.chemicalbook.com]

- 4. Poly(styrene-co-maleamic acid)-based monoamide covalent adaptable networks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Effect of α-Olefin–Maleic Anhydride Copolymer on the Rheological and Crystalline Properties and Microcellular Foaming Behavior of Polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. youtube.com [youtube.com]

- 16. US9057079B2 - Expression elements - Google Patents [patents.google.com]

- 17. Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Poly(styrene- co -maleamic acid)-based monoamide covalent adaptable networks - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA02035B [pubs.rsc.org]

- 21. youtube.com [youtube.com]

Aqueous Solubility Profile of N-(10-Carboxydecanyl)maleamideic Acid: A Methodological Approach

An In-depth Technical Guide for the Research Scientist

Abstract

N-(10-Carboxydecanyl)maleamideic Acid is an amphiphilic molecule featuring a terminal carboxylic acid, a ten-carbon aliphatic chain, and a maleamideic acid moiety. This unique structure presents significant challenges and opportunities for its application in bioconjugation and drug delivery systems, where aqueous solubility is a critical parameter. This guide provides a comprehensive, first-principles-based framework for researchers to accurately determine and understand the aqueous solubility of this molecule. We move beyond simple data provision to establish a robust experimental methodology, explaining the causal relationships between molecular structure, pH, and solubility. This document serves as a practical protocol and a theoretical treatise for scientists working with long-chain functionalized molecules.

Introduction: Chemical Structure and Its Implications for Solubility

N-(10-Carboxydecanyl)maleamideic Acid is characterized by three key functional domains that dictate its physicochemical behavior:

-

A Hydrophobic Decanyl Chain: The ten-carbon saturated chain -(CH₂)₁₀- is strongly hydrophobic and is the primary driver for the molecule's low intrinsic solubility in water.

-

A Terminal Carboxylic Acid: The -COOH group at one end is a weak acid.

-

A Maleamideic Acid Moiety: This group, formed from the hydrolysis of a maleimide precursor, contains a second carboxylic acid and an amide linkage.

The solubility of this molecule in an aqueous buffer is therefore not a single value but a function of pH. The two carboxylic acid groups can be deprotonated to form carboxylates (-COO⁻), significantly increasing the molecule's polarity and its interaction with water. Understanding the interplay between the hydrophobic chain and the pH-dependent ionization of the two acidic functional groups is paramount for any formulation or reaction design.

Theoretical Framework: The Henderson-Hasselbalch Equation in Action

The solubility of N-(10-Carboxydecanyl)maleamideic Acid is governed by the equilibrium between its un-ionized, less soluble form and its ionized, more soluble salt forms. This relationship is quantitatively described by the Henderson-Hasselbalch equation. Since there are two acidic protons, we must consider two distinct pKa values: pKa₁ for the terminal carboxylic acid and pKa₂ for the carboxylic acid on the maleamideic acid moiety.

The intrinsic solubility (S₀) refers to the solubility of the fully protonated, un-ionized species. As the pH of the buffer increases above the pKa values, the carboxylic acid groups deprotonate, and the overall solubility (S) increases. The total solubility at a given pH can be approximated by the sum of the intrinsic solubility and the concentration of the ionized species.

Below is a diagram illustrating the pH-dependent ionization states of the molecule, which is central to its solubility profile.

Figure 1: pH-Dependent Ionization States of N-(10-Carboxydecanyl)maleamideic Acid.

Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method

This section details a robust, self-validating protocol for determining the solubility of N-(10-Carboxydecanyl)maleamideic Acid across a physiologically and chemically relevant pH range. The shake-flask method, as recommended by OECD Guidelines, is a reliable approach for determining the saturation solubility of a compound.

Materials and Reagents

-

N-(10-Carboxydecanyl)maleamideic Acid (solid)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate-phosphate buffer components (Citric acid, Dibasic sodium phosphate)

-

Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid, for mobile phase

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Analytical balance

-

pH meter, calibrated

-

Incubating shaker

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Experimental Workflow

The following diagram outlines the critical steps of the experimental procedure.

Figure 2: Experimental Workflow for Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of Buffer Solutions: Prepare a series of buffers spanning a range of pH values (e.g., from pH 4.0 to 8.0). A citrate-phosphate buffer is suitable for covering the lower end of this range, while a phosphate buffer can be used for the neutral and slightly alkaline range. Verify the final pH of each buffer solution with a calibrated pH meter.

-

Sample Preparation: To a series of glass vials, add a pre-weighed amount of N-(10-Carboxydecanyl)maleamideic Acid. The amount should be in clear excess of its expected solubility to ensure a saturated solution is formed. For example, start with 5-10 mg of solid per 1 mL of buffer.

-

Equilibration: Add 1 mL of each prepared buffer to the corresponding vials containing the solid. Cap the vials tightly and place them in an incubating shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation and Filtration: After incubation, remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid particulates, which would artificially inflate the solubility measurement, it is critical to filter the supernatant. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Quantification via HPLC:

-

Standard Curve: Prepare a set of calibration standards of N-(10-Carboxydecanyl)maleamideic Acid of known concentrations in the mobile phase.

-

Analysis: Analyze the filtered samples by reverse-phase HPLC using a C18 column. A suitable mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid. Detection at a wavelength where the maleimide or carboxylate chromophore absorbs (e.g., ~220 nm) is appropriate.

-

Calculation: Determine the concentration of the compound in your filtered samples by comparing the peak area to the standard curve. Remember to account for any dilution steps.

-

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table, allowing for easy comparison across different pH conditions.

Table 1: Solubility of N-(10-Carboxydecanyl)maleamideic Acid in Aqueous Buffers at 25°C

| Buffer System | pH | Solubility (mg/mL) | Solubility (mM) |

| Citrate-Phosphate | 4.0 | Experimental Value | Calculated Value |

| Citrate-Phosphate | 5.0 | Experimental Value | Calculated Value |

| Citrate-Phosphate | 6.0 | Experimental Value | Calculated Value |

| Phosphate | 7.0 | Experimental Value | Calculated Value |

| Phosphate (PBS) | 7.4 | Experimental Value | Calculated Value |

| Phosphate | 8.0 | Experimental Value | Calculated Value |

Interpretation: It is expected that the solubility will be very low at pH 4.0, where the molecule is largely in its fully protonated, neutral form. As the pH increases past the first pKa (likely around 4-5), the solubility should show a significant increase. A second, more pronounced increase is expected as the pH moves past the second pKa, resulting in the highly soluble dicarboxylate species dominating the solution. This pH-dependent solubility profile is a critical consideration for any application, from designing bioconjugation reaction conditions to formulating the compound for in-vivo studies.

Conclusion and Best Practices

This guide provides a foundational methodology for researchers to determine the aqueous solubility of N-(10-Carboxydecanyl)maleamideic Acid. The key to accurate and reproducible results lies in careful experimental execution, particularly in ensuring that equilibrium is reached and that undissolved solids are completely removed before analysis. By understanding the relationship between pH and ionization as outlined here, scientists can rationally design buffers and formulation strategies to achieve the desired concentration for their specific applications, ensuring the success of their research and development efforts.

References

A Technical Guide to the Applications of N-(10-Carboxydecanyl)maleamideic Acid: A Heterobifunctional Crosslinking Workhorse

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Bridge

In the intricate world of bioconjugation and advanced materials, the ability to selectively link different molecular entities is paramount. Heterobifunctional crosslinkers are the master keys to this challenge, providing a molecular bridge with two distinct reactive ends, each designed to target a specific functional group.[][2][3] N-(10-Carboxydecanyl)maleamideic Acid is a prime example of such a reagent, engineered for precision and versatility.

This guide provides an in-depth exploration of N-(10-Carboxydecanyl)maleamideic Acid, delving into its core chemical principles, its diverse applications in research and therapeutics, and the practical methodologies required for its successful implementation. While literature on this specific molecule is focused, its utility is best understood through the extensive applications of its constituent reactive moieties: the thiol-reactive maleimide and the amine-reactive carboxylic acid.

At its core, N-(10-Carboxydecanyl)maleamideic Acid possesses three key features:

-

A Maleimide Group: An electrophilic compound that exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[4][5]

-

A Terminal Carboxylic Acid: A versatile handle that, upon activation, readily reacts with primary amines, such as those on lysine residues of proteins or on functionalized surfaces.[6][7]

-

A 10-Carbon Aliphatic Linker: A long, flexible spacer that separates the two reactive ends, providing critical spatial separation to minimize steric hindrance and maintain the biological activity of the conjugated molecules.

This unique architecture makes it an invaluable tool for creating precisely defined molecular conjugates, from antibody-drug conjugates (ADCs) to functionalized nanoparticles for targeted drug delivery.[][9][10]

Core Chemistry and Reaction Mechanisms

Understanding the reactivity of each end of the linker is crucial for designing successful conjugation strategies. The process is typically a sequential, two-step reaction that leverages the orthogonal reactivity of the maleimide and carboxylic acid groups.[3]

Pillar 1: The Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its speed and specificity under mild physiological conditions.[11][12]

-

Mechanism: The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond.[5][10] The reaction is most efficient and specific at a pH range of 6.5-7.5.[12][13] At higher pH (>8.5), the maleimide can also react with amines, and the rate of hydrolysis of the maleimide ring increases, rendering it non-reactive.[12]

-

Causality in Experimental Design: The high selectivity for thiols allows for the site-specific modification of proteins at cysteine residues.[4] Since many proteins contain disulfide bridges which are unreactive, a pre-reduction step using an agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary to free up the sulfhydryl groups for conjugation.[4][14] Buffers should be degassed and free of thiols (e.g., avoid DTT) to prevent side reactions and re-oxidation of cysteines.[4][5]

Caption: Mechanism of Maleimide-Thiol Conjugation.

Pillar 2: The Carboxylic Acid-Amine Conjugation

The carboxylic acid end provides the second point of attachment, typically targeting primary amines. This reaction requires an activation step to convert the carboxyl group into a more reactive species.

-

Mechanism: The most common and robust activation method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][15]

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[16][17]

-

Stabilization: NHS rapidly reacts with this intermediate to form a semi-stable, amine-reactive NHS ester. This two-step process improves efficiency and minimizes side reactions like hydrolysis.[6][7]

-

Conjugation: The NHS ester readily reacts with a primary amine (e.g., from a lysine residue or an amine-functionalized surface) to form a stable amide bond.[17]

-

-

Causality in Experimental Design: This two-step activation is preferred for biomolecules that contain both carboxyl and amine groups to prevent the molecule from polymerizing with itself.[15] The reaction is typically performed in a slightly acidic buffer (e.g., MES buffer, pH 4.5-6.0) to optimize the EDC activation step.[6]

Caption: EDC/NHS activation of a carboxylic acid for amine coupling.

Key Application Areas

The dual reactivity of N-(10-Carboxydecanyl)maleamideic Acid opens a vast landscape of applications, primarily focused on creating highly specific and functional bioconjugates.

Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)

Heterobifunctional linkers are pivotal in the design of ADCs, which combine the targeting specificity of a monoclonal antibody with the potency of a cytotoxic drug.[9][11]

-

Role of the Linker: The linker covalently attaches the drug payload to the antibody. In a typical workflow, the carboxylic acid end of the linker is first activated and reacted with lysine amines on the antibody. The purified antibody-linker conjugate is then reacted via its maleimide groups with a thiol-containing drug molecule.

-

Field-Proven Insight: The length and nature of the linker are critical. The 10-carbon chain of N-(10-Carboxydecanyl)maleamideic Acid provides spatial separation, which can be crucial for ensuring that the attached drug does not interfere with the antibody's ability to bind to its target antigen. This principle also applies to attaching targeting ligands (antibodies, peptides) to drug-loaded nanoparticles or liposomes to enhance accumulation at the disease site and minimize off-target effects.[][9]

Surface Functionalization for Biosensors and Biomaterials

Immobilizing biomolecules onto surfaces is fundamental for creating biosensors, diagnostic assays, and biocompatible materials.[2]

-

Workflow: An amine-functionalized surface (e.g., a glass slide, gold nanoparticle, or microplate) can be reacted with the pre-activated carboxylic acid end of the linker. This creates a surface decorated with highly reactive maleimide groups. Thiol-containing biomolecules, such as cysteine-terminated peptides or antibodies, can then be covalently and directionally immobilized onto this surface.[10][18]

-

Expertise in Practice: This method offers superior control over the orientation of the immobilized biomolecule compared to random adsorption. For an antibody, conjugation through a thiol group (often in the hinge region) ensures that the antigen-binding sites remain accessible, leading to higher sensitivity in a biosensor application.

Protein Labeling and Imaging

Maleimide linkers are extensively used to label proteins with probes like fluorescent dyes or biotin for imaging and analytical studies.[][13]

-

Application: A fluorescent dye containing a primary amine can be attached to the linker's carboxylic acid. The resulting maleimide-functionalized dye can then be used to specifically label cysteine residues on a target protein. This allows for precise tracking of the protein within a cell or in a biochemical assay.

-

Trustworthiness of the Protocol: The stability of the thioether bond ensures that the label remains attached throughout the experiment, providing reliable and reproducible data.[5]

Experimental Protocols & Data

Protocol 1: Two-Step Conjugation of a Protein (Protein-A) to an Amine-Containing Molecule (Molecule-B)

This protocol describes the process of first activating Protein-A's cysteine residues and reacting them with the maleimide end of the linker, followed by activating the linker's carboxyl group to conjugate with Molecule-B.

Materials:

-

Protein-A (with accessible cysteine residues)

-

N-(10-Carboxydecanyl)maleamideic Acid

-

Molecule-B (with a primary amine)

-

Activation Buffer: 50 mM MES, pH 6.0[15]

-

Conjugation Buffer: 100 mM Phosphate buffer with 150 mM NaCl, pH 7.2[13][14]

-

TCEP solution (10 mM)

-

EDC and Sulfo-NHS

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous DMSO

-

Purification column (e.g., size-exclusion chromatography)

Step-by-Step Methodology:

Part A: Maleimide-Thiol Reaction

-

Protein Preparation: Dissolve Protein-A to 1-5 mg/mL in degassed Conjugation Buffer.[4]

-

Disulfide Reduction (Optional): If necessary, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature to reduce disulfide bonds.[14]

-

Linker Preparation: Dissolve N-(10-Carboxydecanyl)maleamideic Acid in DMSO to create a 10 mM stock solution.[13]

-

Conjugation: Add a 10-20 fold molar excess of the linker solution to the protein solution.[13] Flush the vial with nitrogen or argon, seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[4][13]

-

Purification: Remove excess, unreacted linker by passing the reaction mixture through a suitable size-exclusion column (e.g., Sephadex G-25) equilibrated with Activation Buffer. Collect the protein-linker conjugate fractions.

Part B: Carboxyl-Amine Reaction

-

Carboxyl Activation: Immediately dissolve EDC and Sulfo-NHS in cold Activation Buffer to 100 mM each. Add a 50-fold molar excess of both EDC and Sulfo-NHS to the purified protein-linker conjugate. Incubate for 15-30 minutes at room temperature.[15]

-

Amine Coupling: Dissolve Molecule-B in Activation Buffer. Add a 10 to 50-fold molar excess of Molecule-B to the activated protein-linker conjugate.

-

Reaction: Incubate for 2 hours at room temperature.

-

Quenching: Add a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM to stop the reaction by consuming excess NHS-esters.

-

Final Purification: Purify the final Protein-A-Linker-Molecule-B conjugate using size-exclusion chromatography or dialysis to remove all reaction byproducts.

Data Presentation: Characterization of Conjugation

Successful conjugation should always be validated. The following table summarizes typical analytical techniques used to confirm the formation of the desired product.

| Analytical Technique | Purpose | Expected Outcome for Successful Conjugation |

| SDS-PAGE | To visualize the increase in molecular weight. | A band shift upwards corresponding to the mass of the linker and attached molecule. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | To precisely determine the mass of the conjugate. | A mass peak corresponding to the theoretical mass of the final conjugate. Can also determine the degree of labeling. |

| UV-Vis Spectroscopy | To quantify the degree of labeling if the attached molecule has a unique absorbance. | Appearance of a new absorbance peak characteristic of the attached molecule. |

| HPLC (Size-Exclusion or Reversed-Phase) | To separate the conjugate from unreacted starting materials. | A new peak with a different retention time compared to the starting protein and molecule. |

Conclusion and Future Outlook

N-(10-Carboxydecanyl)maleamideic Acid exemplifies the power of heterobifunctional chemistry in modern science. Its well-defined, orthogonal reactive ends, combined with a flexible spacer, provide a robust platform for the precise assembly of complex molecular architectures. From creating next-generation cancer therapeutics like ADCs to developing highly sensitive diagnostic platforms, the applications are vast and impactful.[2][][11] As research pushes towards ever more complex and functional systems, the demand for reliable and versatile molecular tools like this long-chain maleimide crosslinker will only continue to grow, driving innovation across biochemistry, drug delivery, and materials science.

References

-

Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. MDR Research. [Link]

-

ResearchGate. (n.d.). The available carboxylic acid groups are activated with EDC-NHS...[Link]

-

Jones, M. W., et al. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. [Link]

-

Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules. [Link]

-

Wilhelm, S., et al. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Applied Nano Materials. [Link]

-

ResearchGate. (n.d.). Functionalization of TiO2 NPs with maleimide containing bifunctional linker Dop-TEG-Mal. [Link]

-

Jain, N., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Bioconjugate Chemistry. [Link]

-

Zhang, Z., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. [Link]

-

Uddin, M. J., et al. (2015). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Journal of Applied Physics. [Link]

-

Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 9. purepeg.com [purepeg.com]

- 10. Maleimide Modification - CD Bioparticles [cd-bioparticles.com]

- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]

- 13. tocris.com [tocris.com]

- 14. biotium.com [biotium.com]

- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wilhelm-lab.com [wilhelm-lab.com]

An In-Depth Technical Guide to N-(10-Carboxydecanyl)maleamideic Acid: A Bifunctional Linker for Advanced Bioconjugation

Introduction: Bridging Biology and Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies such as antibody-drug conjugates (ADCs), the role of chemical linkers is paramount. These molecular bridges connect potent therapeutic agents to highly specific biological targeting moieties, ensuring precise delivery and minimizing off-target toxicity. N-(10-Carboxydecanyl)maleamideic Acid (CAS Number: 57079-16-0) emerges as a significant, albeit specialized, player in this field. This technical guide provides an in-depth exploration of its chemical properties, a robust protocol for its synthesis, its reactivity, and its pivotal application as a bifunctional linker in the construction of advanced bioconjugates.

Physicochemical Properties of N-(10-Carboxydecanyl)maleamideic Acid

N-(10-Carboxydecanyl)maleamideic Acid is a white, solid organic compound with a molecular formula of C15H25NO5 and a molecular weight of 299.36 g/mol .[1] Its structure is characterized by a long C10 aliphatic chain, which imparts significant hydrophobicity, flanked by two distinct functional groups: a terminal carboxylic acid and a maleamideic acid moiety. This dual functionality is the cornerstone of its utility in bioconjugation.

| Property | Value | Source(s) |

| CAS Number | 57079-16-0 | [1][2] |

| Molecular Formula | C15H25NO5 | [1] |

| Molecular Weight | 299.36 g/mol | [1] |

| Appearance | White Solid | [1] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Melting Point | 125 - 128 °C | [3] |

Synthesis of N-(10-Carboxydecanyl)maleamideic Acid: A Step-by-Step Protocol

The synthesis of N-(10-Carboxydecanyl)maleamideic Acid is achieved through the nucleophilic ring-opening of maleic anhydride with an amino-functionalized long-chain carboxylic acid, specifically 11-aminoundecanoic acid. This reaction is a classic example of acylation of an amine by an acid anhydride and generally proceeds with high yield under mild conditions.

Experimental Protocol:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 11-aminoundecanoic acid in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.

-

Reaction Initiation: To the stirred solution of 11-aminoundecanoic acid, add a solution of 1.1 equivalents of maleic anhydride dissolved in the same solvent dropwise at room temperature. The slight excess of maleic anhydride ensures the complete consumption of the starting amine.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting amine. The reaction is typically complete within a few hours.

-

Product Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield N-(10-Carboxydecanyl)maleamideic Acid as a white solid.

Caption: Synthesis of N-(10-Carboxydecanyl)maleamideic Acid.

Chemical Reactivity and Functionalization

The utility of N-(10-Carboxydecanyl)maleamideic Acid as a linker is derived from the orthogonal reactivity of its two terminal functional groups.

The Maleamideic Acid Moiety: Gateway to Maleimide

The maleamideic acid group is a precursor to the highly reactive maleimide functionality. Through a cyclodehydration reaction, typically facilitated by heating in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, the maleamideic acid cyclizes to form an N-substituted maleimide.[1] This maleimide group is exceptionally reactive towards sulfhydryl (thiol) groups, found in cysteine residues of proteins, via a Michael addition reaction to form a stable thioether bond. This specific reactivity is the lynchpin for attaching the linker to antibodies or other protein-based targeting agents.[1][4]

Caption: Cyclization of the maleamideic acid to a maleimide.

The Terminal Carboxylic Acid: Point of Payload Attachment

The terminal carboxylic acid on the decanyl chain provides a versatile handle for the conjugation of a therapeutic payload. This is most commonly achieved through the formation of an amide bond with an amine-functionalized drug molecule. The reaction is typically mediated by a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.

Application in Drug Delivery: A Bifunctional Linker for Antibody-Drug Conjugates

The primary application of N-(10-Carboxydecanyl)maleamideic Acid is as a bifunctional linker in the construction of ADCs.[5][6][7] The long aliphatic chain serves as a spacer, which can be crucial for several reasons:

-

Steric Hindrance: The spacer arm distances the cytotoxic drug from the antibody, minimizing the potential for steric hindrance that could interfere with the antibody's binding to its target antigen.

-

Solubility: The hydrophobic nature of the decanyl chain can influence the overall solubility and aggregation properties of the final ADC.

-

Pharmacokinetics: The length and nature of the linker can impact the pharmacokinetic profile of the ADC, including its stability in circulation and its rate of clearance.

The construction of an ADC using this linker would typically follow a two-stage process:

-

Drug Conjugation: The terminal carboxylic acid of N-(10-Carboxydecanyl)maleamideic Acid is first activated and reacted with an amine-containing cytotoxic drug to form a stable amide linkage.

-

Antibody Conjugation: The maleamideic acid end of the drug-linker conjugate is then cyclized to the corresponding maleimide. This maleimide-functionalized drug-linker is subsequently reacted with the target antibody. The maleimide group selectively reacts with free thiol groups on the antibody, which are often generated by the controlled reduction of interchain disulfide bonds, to form the final ADC.

Caption: Workflow for constructing an Antibody-Drug Conjugate.

Safety and Handling

N-(10-Carboxydecanyl)maleamideic Acid is classified as harmful if swallowed and is suspected of causing genetic defects.[3] Therefore, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[3]

Conclusion

N-(10-Carboxydecanyl)maleamideic Acid represents a valuable tool for researchers and scientists in the field of drug development. Its bifunctional nature, combining a latent thiol-reactive maleimide precursor with a versatile carboxylic acid handle, all connected by a long aliphatic spacer, makes it an ideal candidate for the construction of complex bioconjugates like ADCs. A thorough understanding of its synthesis, reactivity, and proper handling is essential for harnessing its full potential in the creation of next-generation targeted therapeutics.

References

- US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents.

-

The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Available at: [Link]

-

The Hydrolysis of Amides - Chemistry LibreTexts. Available at: [Link]

-

Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! - YouTube. Available at: [Link]

-

Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC - PubMed Central. Available at: [Link]

-

Current ADC Linker Chemistry - PMC - NIH. Available at: [Link]

-

Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - ACS Publications - American Chemical Society. Available at: [Link]

- US20150352224A1 - Antibody-drug conjugate produced by binding through linker having hydrophilic structure - Google Patents.

- WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents.

- US20230091510A1 - Antibody drug conjugates having linkers comprising hydrophilic groups - Google Patents.

-

Preparation of Maleimide-Modified Oligonucleotides from the Corresponding Amines Using N-Methoxycarbonylmaleimide - PubMed. Available at: [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI. Available at: [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. N-CarbamoYl-Maleamic Acid (15059-25-3) for sale [vulcanchem.com]

- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. US20150352224A1 - Antibody-drug conjugate produced by binding through linker having hydrophilic structure - Google Patents [patents.google.com]

- 6. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [ouci.dntb.gov.ua]

- 7. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 11-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]undecanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and underlying chemical principles for producing 11-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]undecanoic acid. This molecule, a derivative of the bio-based monomer 11-aminoundecanoic acid, holds potential in polymer science and drug delivery systems as a functionalized linker. The synthesis is achieved through a direct and efficient amine acylation reaction between 11-aminoundecanoic acid and maleic anhydride. This document details the reaction mechanism, provides a robust step-by-step experimental protocol, outlines methods for purification and characterization, and discusses key considerations for process optimization. The intended audience includes researchers, chemists, and professionals in drug development and material science seeking a practical and scientifically grounded guide to this synthesis.

Introduction and Strategic Overview

Chemical Identity and Significance

11-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]undecanoic Acid ( IUPAC Name) is a dicarboxylic acid amine derivative. Its structure uniquely combines a long C11 aliphatic chain, providing hydrophobicity and flexibility, with a reactive maleanilic acid moiety. The core components are:

-

11-Aminoundecanoic Acid (11-AUA): A bio-derived monomer produced from castor oil, it is most notably the precursor to the high-performance bioplastic, Polyamide 11 (Nylon-11).[1][2] Its long methylene chain is a valuable building block for introducing flexibility and defined spacing in larger molecules.

-

Maleanilic Acid Moiety: Formed from the ring-opening of maleic anhydride, this group introduces a cis-configured carbon-carbon double bond and two carboxylic acid groups. This functionality provides sites for further chemical modification, polymerization, or conjugation.

The convergence of these two building blocks results in a molecule with significant potential as a PROTAC linker, a monomer for specialty polyamides and polyesters, and a surface modification agent.[3]

Synthetic Strategy: Amine Acylation

The synthesis of the target molecule is predicated on a well-established and highly efficient reaction: the acylation of a primary amine with a cyclic anhydride.[4] This reaction involves the nucleophilic attack of the primary amine of 11-aminoundecanoic acid on one of the carbonyl carbons of maleic anhydride. This attack leads to the opening of the anhydride ring, forming a stable amide bond and a terminal carboxylic acid, thus yielding the desired maleanilic acid derivative.[5] This method is favored for its high atom economy, typically high yields, and often mild reaction conditions.[6][7]

Core Principles of the Synthesis

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 11-AUA's primary amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. The tetrahedral intermediate formed then collapses, leading to the cleavage of the acyl-oxygen bond and the opening of the five-membered ring. A subsequent proton transfer results in the final product.

Caption: Step-by-step synthesis workflow.

-

Preparation: In a 250 mL round-bottom flask, dissolve 20.13 g (0.1 mol) of 11-aminoundecanoic acid in 100 mL of acetone with magnetic stirring. The dissolution may be slow and require gentle warming, after which the solution should be cooled to 0-5 °C in an ice bath.

-

Reagent Addition: Separately, dissolve 9.81 g (0.1 mol) of maleic anhydride in 50 mL of acetone. Transfer this solution to a dropping funnel. Add the maleic anhydride solution dropwise to the stirred 11-AUA solution over approximately 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-4 hours. A white precipitate of the product will typically form during this time.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any unreacted maleic anhydride and other soluble impurities.

-

Drying: Dry the purified white solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically high, often exceeding 90%.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Maleic anhydride is corrosive and a respiratory irritant. Avoid inhalation of dust and contact with skin.

Product Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized 11-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]undecanoic Acid.

Spectroscopic Analysis

| Technique | Expected Observations | Rationale |

| FTIR (ATR) | Disappearance of anhydride C=O stretches (~1850, 1780 cm⁻¹). Appearance of amide C=O stretch (~1640 cm⁻¹), N-H bend (~1550 cm⁻¹), and broad O-H stretch from carboxylic acids (~3300-2500 cm⁻¹). | Confirms the ring-opening of maleic anhydride and the formation of both amide and carboxylic acid functional groups. [7] |

| ¹H NMR (DMSO-d₆) | Two doublets for the vinyl protons (δ ~6.2-6.4 ppm, J ≈ 12 Hz). A triplet for the methylene group adjacent to the nitrogen (δ ~3.2 ppm). A triplet for the methylene group adjacent to the carboxylic acid (δ ~2.2 ppm). A broad multiplet for the other methylene protons (δ ~1.2-1.5 ppm). | Confirms the presence of the maleanilic acid moiety and the intact undecanoic acid chain. The coupling constant of the vinyl protons confirms the (Z)-stereochemistry. |

| ¹³C NMR (DMSO-d₆) | Carbonyl carbons of the amide and carboxylic acids (δ ~165-175 ppm). Vinyl carbons (δ ~130-135 ppm). Aliphatic carbons of the chain (δ ~25-40 ppm). | Provides a complete carbon fingerprint of the molecule, confirming the presence of all expected carbon environments. |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 298.16 | Confirms the molecular weight of the product (C₁₅H₂₅NO₄ = 299.36 g/mol ). |

Physicochemical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. The expected range should be determined experimentally. Maleanilic acids typically have distinct melting points. [7]* Solubility: Expected to be poorly soluble in water and non-polar organic solvents, but soluble in polar aprotic solvents like DMSO and DMF.

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; loss of product during filtration if it has some solubility in the reaction solvent. | Extend reaction time to 6-8 hours. Cool the reaction mixture in an ice bath for 30 minutes before filtration to maximize precipitation. |

| Oily or Gummy Product | Presence of moisture leading to hydrolysis of maleic anhydride; impure starting materials. | Use anhydrous solvents and fresh, high-purity maleic anhydride. Ensure glassware is thoroughly dried before use. |

| Broad Melting Point Range | Impure product containing unreacted starting materials or side products. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). Ensure thorough washing with diethyl ether during the isolation step. |

| Product shows trans isomer in NMR | Isomerization due to excessive heat. | Maintain strict temperature control during the addition of reagents. Avoid any unnecessary heating during the reaction or workup. |

Conclusion

The synthesis of 11-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]undecanoic acid is a straightforward yet powerful method for creating a functionalized, bio-based molecule. The amine acylation of 11-aminoundecanoic acid with maleic anhydride provides a high-yield, atom-economical route to a versatile chemical building block. By following the detailed protocol and adhering to the principles outlined in this guide, researchers can reliably produce and characterize this compound for applications in advanced materials, polymer chemistry, and the development of novel bioconjugates.

References

- KnightScholar - SUNY Geneseo. (n.d.). Exploring the synthesis of maleanilic acids in bioderived, biodegradable solvents.

- PrepChem.com. (n.d.). Synthesis of maleanilic acid.

- Wikipedia. (2023). 11-Aminoundecanoic acid.

- Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory.

- IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent.

- SciSpace. (2012). Solvent free preparation of N-substituted maleanilic acid.

- OECD SIDS. (2002). 11-Aminoundecanoic Acid CAS N°: 2432-99-7.

- Arkema. (2013). GPS Safety Summary - Substance Name: 11-aminoundecanoic acid.

- OEHHA. (2009). 11-Aminoundecanoic acid.

- PubChem. (n.d.). 11-Aminoundecanoic acid | C11H23NO2 | CID 17083.

- ResearchGate. (n.d.). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid.

- MedchemExpress.com. (n.d.). 11-Aminoundecanoic acid | PROTAC Linker.

- Google Patents. (n.d.). US5498733A - Synthesis of nylon-11 monomer.

- Google Patents. (n.d.). KR20130134517A - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.

- Googleapis.com. (n.d.). United States Patent (19).

- News. (2024). The reaction between maleic anhydride and amines is an important pathway.

- ACS Publications. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?.

Sources

- 1. 11-Aminoundecanoic acid - Wikipedia [en.wikipedia.org]

- 2. arkema.com [arkema.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 5. chem.fsu.edu [chem.fsu.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Theoretical Modeling and Simulation of N-(10-Carboxydecanyl)maleamideic Acid

Foreword: Bridging Theory and Application in Molecular Design

Welcome to this comprehensive technical guide on the theoretical modeling and simulation of N-(10-Carboxydecanyl)maleamideic Acid. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage computational methods to understand and predict the behavior of this unique bifunctional molecule. By combining a long-chain dicarboxylic acid with a reactive maleamideic acid headgroup, N-(10-Carboxydecanyl)maleamideic Acid presents both interesting conformational dynamics and potential for targeted interactions. This guide will provide not only the "how" but, more importantly, the "why" behind the computational workflows, empowering you to design and execute robust theoretical studies. Our approach is grounded in the principles of scientific integrity, ensuring that each step is a self-validating system for generating reliable and insightful results.

Introduction to N-(10-Carboxydecanyl)maleamideic Acid: A Molecule of Interest

N-(10-Carboxydecanyl)maleamideic Acid, with the chemical formula C15H25NO5, is a fascinating molecule for computational study due to its distinct chemical moieties.[] It features a long, flexible eleven-carbon undecanoic acid tail, conferring hydrophobic properties and conformational variability. This is linked via an amide bond to a maleamideic acid headgroup, which is the ring-opened form of maleimide. This headgroup is polar, containing two carboxylic acid groups, and possesses the potential for further chemical reactions, such as cyclization to the maleimide form.

The inherent flexibility of the decanyl chain, coupled with the reactive potential of the headgroup, makes this molecule a candidate for applications in bioconjugation, surface functionalization, and drug delivery systems. Understanding its conformational landscape, solvation properties, and interaction potential is paramount for harnessing its capabilities.

Foundational Concepts in Theoretical Modeling

Before delving into the specific protocols, it is crucial to understand the theoretical underpinnings of the methods we will employ. The two primary pillars of our investigation will be quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of electronic structure.[2] This allows for the precise calculation of molecular properties like geometry, electronic distribution, and reaction energetics. For a molecule like N-(10-Carboxydecanyl)maleamideic Acid, QM is invaluable for parameterizing the molecule for classical simulations and for studying the reactivity of the maleamideic acid headgroup.

Molecular Mechanics (MM): MM methods, which form the basis of molecular dynamics (MD) simulations, treat atoms as classical particles interacting via a force field. This approach allows us to simulate the dynamic behavior of large molecular systems over time scales of nanoseconds to microseconds. For our target molecule, MD simulations are essential for exploring its conformational space and its interactions with the surrounding environment, such as a solvent or a biological membrane.[3][4]

A Strategic Approach to Modeling N-(10-Carboxydecanyl)maleamideic Acid

Our modeling strategy will follow a multi-scale approach, starting with high-accuracy quantum mechanical calculations to derive parameters for our molecule, followed by extensive classical molecular dynamics simulations to explore its dynamic behavior. This ensures that our simulations are both computationally tractable and physically realistic.

Figure 1: A multi-scale workflow for the theoretical modeling of N-(10-Carboxydecanyl)maleamideic Acid.

Part 1: Quantum Mechanical Characterization

The first step is to obtain an accurate description of the electronic structure of N-(10-Carboxydecanyl)maleamideic Acid. This is crucial for developing a reliable force field for the subsequent molecular dynamics simulations.

Experimental Protocol: QM Geometry Optimization and Charge Calculation

-

Initial Structure Generation:

-

Build the 3D structure of N-(10-Carboxydecanyl)maleamideic Acid using a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform an initial rough geometry optimization using a fast, low-level method like a molecular mechanics force field (e.g., MMFF94).

-

-

Quantum Mechanical Geometry Optimization:

-

The choice of QM method is critical. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G**) offers a good balance of accuracy and computational cost for a molecule of this size.[5]

-

Perform a full geometry optimization in the gas phase to find the lowest energy conformation. This step is essential to ensure that the starting point for our simulations is a physically realistic structure.

-

-

Partial Charge Calculation:

-

Once the geometry is optimized, calculate the electrostatic potential (ESP) on the molecular surface.

-

Fit atomic partial charges to this ESP using a scheme like RESP (Restrained Electrostatic Potential) or CHELPG (CHarges from ELectrostatic Potentials using a Grid based method). These QM-derived charges will provide a more accurate representation of the electrostatic interactions in the classical simulations compared to generic force field charges.

-

Part 2: Classical Molecular Dynamics Simulations

With accurate parameters for our molecule, we can now proceed to simulate its dynamic behavior in a relevant environment. For this guide, we will focus on the simulation of a single molecule in a water box to understand its intrinsic conformational preferences and solvation.

Experimental Protocol: Molecular Dynamics Simulation in Explicit Solvent

-

Force Field Parameterization:

-

Select a suitable force field. For a molecule with a long aliphatic chain and polar headgroups, force fields like CHARMM or AMBER are appropriate choices.

-

Assign atom types from the chosen force field to the atoms of N-(10-Carboxydecanyl)maleamideic Acid.

-

For any missing parameters (e.g., for the maleamideic acid moiety), use the parameters derived from our QM calculations (e.g., bond lengths, angles, dihedrals, and partial charges).

-

-

System Setup:

-

Place the parameterized N-(10-Carboxydecanyl)maleamideic Acid molecule in the center of a cubic or rectangular simulation box.

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P or SPC/E). Ensure a sufficient water buffer around the molecule (typically at least 10-12 Å from the molecule to the box edge).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system, as the carboxylic acid groups may be deprotonated depending on the desired pH of the simulation.

-

-

Energy Minimization:

-

Perform a staged energy minimization to remove any steric clashes or unfavorable contacts in the initial system.

-

First, minimize the positions of the water and ions while keeping the solute (N-(10-Carboxydecanyl)maleamideic Acid) restrained.

-

Then, gradually release the restraints on the solute and minimize the entire system until a stable energy minimum is reached.

-

-

System Equilibration:

-

Equilibrate the system in two phases:

-

NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 298 K or 310 K) while keeping the volume constant. Use a thermostat (e.g., Langevin or Nosé-Hoover) to maintain the temperature. This allows the system to reach thermal equilibrium.

-

NPT (Isothermal-Isobaric) Ensemble: Continue the equilibration at the target temperature and a constant pressure (e.g., 1 atm). Use a barostat (e.g., Berendsen or Parrinello-Rahman) to maintain the pressure. This allows the density of the system to relax to the correct value. Monitor the temperature, pressure, and density to ensure the system is well-equilibrated.

-

-

-

Production Simulation:

-

Once the system is equilibrated, run the production simulation in the NPT ensemble for the desired length of time (e.g., 100 ns to 1 µs). The length of the simulation will depend on the specific phenomena you wish to observe.

-

Save the coordinates of the system at regular intervals (e.g., every 10-100 ps) for subsequent analysis.

-

Analysis of Simulation Data: Extracting Meaningful Insights

The raw output of a molecular dynamics simulation is a trajectory file containing the positions of all atoms over time. To extract meaningful scientific insights, we need to perform various analyses on this trajectory.

Conformational Analysis

A key aspect of understanding a flexible molecule like N-(10-Carboxydecanyl)maleamideic Acid is to characterize its conformational landscape.

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone with respect to the initial structure to assess its overall structural stability and conformational changes over time.

-

Radius of Gyration (Rg): The Rg provides a measure of the molecule's compactness. A smaller Rg indicates a more folded or compact conformation, while a larger Rg suggests a more extended conformation.

-

Dihedral Angle Analysis: Analyze the dihedral angles along the decanyl chain to identify preferred torsional states (e.g., gauche vs. anti). This can reveal the presence of specific folded or extended chain conformations.

Solvation and Hydrogen Bonding

The interaction of the molecule with the surrounding water is crucial for its behavior in aqueous environments.

-

Radial Distribution Function (RDF): Calculate the RDF between the polar atoms of the molecule (e.g., the oxygens and nitrogen of the headgroup) and the water molecules. This will provide a quantitative measure of the local solvation shell structure.

-

Hydrogen Bond Analysis: Quantify the number and lifetime of hydrogen bonds formed between the molecule's donor and acceptor groups and the surrounding water molecules. This is particularly important for understanding the hydration of the polar maleamideic acid headgroup.

Data Presentation

For clarity and ease of comparison, quantitative data from the simulations should be summarized in tables.

| Parameter | Description | Typical Value |

| Simulation Time | Total length of the production MD run. | 100 ns - 1 µs |

| Ensemble | Thermodynamic ensemble used for production. | NPT |

| Temperature | Target temperature of the simulation. | 298 K / 310 K |

| Pressure | Target pressure of the simulation. | 1 atm |

| Force Field | Classical force field used for the simulation. | CHARMM36 / AMBER14 |

| Water Model | Explicit water model used for solvation. | TIP3P / SPC/E |

Table 1: Example of simulation parameters for the molecular dynamics study of N-(10-Carboxydecanyl)maleamideic Acid.

| Analysis Metric | Description | Result |

| Average Radius of Gyration (Rg) | Measure of the molecule's compactness. | e.g., 8.5 ± 0.5 Å |

| Average number of Solute-Water H-bonds | Number of hydrogen bonds between the molecule and water. | e.g., 12 ± 2 |

| Dominant Dihedral Angle (C4-C5-C6-C7) | Most populated dihedral angle in the aliphatic chain. | e.g., 180° (anti) |

Table 2: Example of key analysis results from the molecular dynamics simulation.

Advanced Topics and Future Directions

The methodologies outlined in this guide provide a solid foundation for the theoretical study of N-(10-Carboxydecanyl)maleamideic Acid. Building upon this, more advanced simulations can be performed to investigate specific applications.

-

Interaction with Biomolecules: Simulate the interaction of the molecule with proteins or lipid bilayers to understand its potential for bioconjugation or as a component of a drug delivery system.[6][7][8]

-

Self-Assembly: Simulate multiple molecules of N-(10-Carboxydecanyl)maleamideic Acid to investigate their potential for self-assembly into micelles or other aggregates.[9]

-

Reactivity Studies: Use QM/MM (Quantum Mechanics/Molecular Mechanics) methods to study the cyclization reaction of the maleamideic acid headgroup to form a maleimide in an explicit solvent environment.

Conclusion: The Power of Predictive Science

Theoretical modeling and simulation are powerful tools that provide an unprecedented level of detail into the behavior of complex molecules like N-(10-Carboxydecanyl)maleamideic Acid. By following the rigorous, multi-scale approach outlined in this guide, researchers can gain valuable insights that can guide experimental work, accelerate the design of new materials and therapies, and ultimately contribute to the advancement of molecular science. The synergy between computational prediction and experimental validation is the cornerstone of modern research and development.

References

- Conformation of ultra-long-chain fatty acid in lipid bilayer: Molecular dynamics study. The Journal of Chemical Physics.

- Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions. The Journal of Physical Chemistry B.

- Effect of Saturated Very Long-Chain Fatty Acids on the Organization of Lipid Membranes: A Study Combining 2 H NMR Spectroscopy and Molecular Dynamics Simulations.

- Theoretical Investigation of Interaction of Dicarboxylic Acids with Common Aerosol Nucle

- Modeling the Self-Assembly of Benzenedicarboxylic Acids Using Monte Carlo and Molecular Dynamics Simulations. The Journal of Physical Chemistry C.

- A modeling study of aqueous production of dicarboxylic acids: 1. Chemical pathways and speciated organic mass production.

- CAS 57079-16-0 N-(10-Carboxydecanyl)maleamideic acid. BOC Sciences.

- Integrated computational and experimental design of fluorescent heteroatom-functionalised maleimide derivatives. Chemical Science (RSC Publishing).

- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives.

- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Deriv

- Molecular dynamics simulation of the interaction between palmitic acid and high pressure CO2. PMC.

- Molecular-dynamics-simulation-guided membrane engineering allows the increase of membrane fatty acid chain length in Saccharomyces cerevisiae.

- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. MDPI.

- Dynamic Architecture of Mycobacterial Outer Membranes Revealed by All-Atom Simul

- Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflamm

- N-(10-CARBOXYDECANYL)MALEAMIDEIC ACID. ChemicalBook.

- Simulation, Synthesis, and Degradation of Thioester-Engineered Polyacrylate Latex.

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformation of ultra-long-chain fatty acid in lipid bilayer: Molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular dynamics simulation of the interaction between palmitic acid and high pressure CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated computational and experimental design of fluorescent heteroatom-functionalised maleimide derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04816D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to N-(10-Carboxydecanyl)maleamic Acid Conjugation

Introduction: The Power of Precise Linkage in Bioconjugation

In the landscape of modern drug development, diagnostics, and proteomics, the ability to specifically and stably link molecules is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecules such as proteins, peptides, or nucleic acids, is a cornerstone of these advancements.[1] Among the various chemical strategies available, the reaction between a maleimide and a thiol group stands out for its efficiency, specificity, and mild reaction conditions.[2][3] This application note provides a comprehensive guide to utilizing N-(10-Carboxydecanyl)maleamic Acid for bioconjugation, focusing on the underlying chemical principles, a detailed step-by-step protocol, and methods for characterization.

N-(10-Carboxydecanyl)maleamic Acid is a heterobifunctional crosslinker. It features a thiol-reactive maleimide group at one end and a terminal carboxylic acid at the other, separated by a ten-carbon aliphatic chain. The maleimide group allows for the specific modification of cysteine residues in proteins and peptides.[4] The long aliphatic linker provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of the protein and the functionality of the attached molecule. The terminal carboxylic acid can be used for subsequent coupling reactions, for instance, to immobilize the conjugate on a surface or to attach another molecule using carbodiimide chemistry.